molecular formula C28H23NO B14403357 (3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one CAS No. 88047-75-0

(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one

Cat. No.: B14403357
CAS No.: 88047-75-0
M. Wt: 389.5 g/mol
InChI Key: BXAWHTCQEXFPNC-BDYUSTAISA-N
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Description

(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one is a complex organic compound characterized by its unique azetidinone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one typically involves the formation of the azetidinone ring followed by the introduction of the diphenylmethyl and diphenyl groups. One common method involves the cyclization of a suitable precursor under controlled conditions to form the azetidinone ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features allow it to interact with various enzymes and receptors, making it a useful tool in biochemical studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-1-(Diphenylmethyl)-3,4-diphenylazetidin-2-one is unique due to its specific stereochemistry and the presence of the azetidinone ring. This distinguishes it from other similar compounds, which may have different ring structures or stereochemical configurations. The unique combination of these features contributes to its distinct chemical and biological properties.

Properties

CAS No.

88047-75-0

Molecular Formula

C28H23NO

Molecular Weight

389.5 g/mol

IUPAC Name

(3S,4R)-1-benzhydryl-3,4-diphenylazetidin-2-one

InChI

InChI=1S/C28H23NO/c30-28-25(21-13-5-1-6-14-21)27(24-19-11-4-12-20-24)29(28)26(22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20,25-27H/t25-,27-/m0/s1

InChI Key

BXAWHTCQEXFPNC-BDYUSTAISA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](N(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C(N(C2=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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